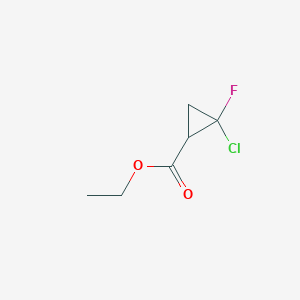

Ethyl 2-chloro-2-fluorocyclopropanecarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

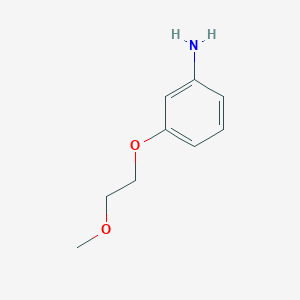

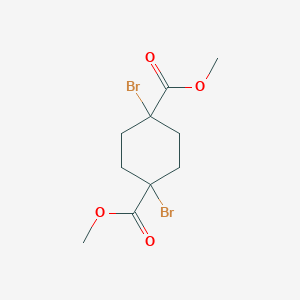

Ethyl 2-chloro-2-fluorocyclopropanecarboxylate is a chemical compound with the molecular formula C6H8ClFO2 . It is used for research and development purposes .

Molecular Structure Analysis

The molecular structure of Ethyl 2-chloro-2-fluorocyclopropanecarboxylate consists of 6 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, and 2 oxygen atoms . The exact mass is 166.02000 .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Ethyl 2-chloro-2-fluorocyclopropanecarboxylate is used in a two-step sequence to synthesize ethyl α-fluorocyclopropanecarboxylates. This involves a Michael-initiated ring closure reaction followed by a highly regioselective fluorination (Zhang, Gong, & Wang, 2013).

- The compound has been prepared as part of a sequence to create ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid, indicating its role in complex organic synthesis (Kiely, 1991).

- It is utilized in the synthesis of fluorinated analogs of amino acids, exemplified by the creation of 2-fluoro-1-aminocyclopropane-1-carboxylic acid (Sloan & Kirk, 1997).

- Research demonstrates its application in the stereoselective synthesis of cis-2-fluorocyclopropanecarboxylic acid, highlighting its versatility in creating specific molecular configurations (Shibue & Fukuda, 2014).

Pharmaceutical Research

- It's involved in new methods for synthesizing antiviral fluoromethylenecyclopropane analogues of nucleosides, indicating its potential in drug development (Zhou & Žemlička, 2005).

- Its derivatives are synthesized for studying the effects on mGluR2 antagonists, contributing to neurological drug research (Sakagami et al., 2008).

Industrial Applications

- Ethyl 1-[(4-hydroxyphenyl)aminocarbonyl)]-2-vinylcyclopropane carboxylate, a derivative, is oligomerized in aqueous medium for potential applications in polymer chemistry (Pang, Ritter, & Tabatabai, 2003).

Safety And Hazards

Propiedades

IUPAC Name |

ethyl 2-chloro-2-fluorocyclopropane-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClFO2/c1-2-10-5(9)4-3-6(4,7)8/h4H,2-3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPHKGPOPPUFFMG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC1(F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClFO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-chloro-2-fluorocyclopropanecarboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(Piperazin-1-yl)ethoxy]acetic acid](/img/structure/B172338.png)

![5-Nitrobenzo[c][1,2,5]thiadiazol-4-amine](/img/structure/B172366.png)

![4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione](/img/structure/B172378.png)